5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione
Beschreibung
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione is a derivative of benzimidazole, a biologically significant scaffold known for its diverse therapeutic applications. Benzimidazole derivatives are widely recognized for their pharmacological activities, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic effects .
Eigenschaften
CAS-Nummer |
113187-06-7 |
|---|---|
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.229 |
IUPAC-Name |
5-hydrazinyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H8N4S/c8-11-4-1-2-5-6(3-4)10-7(12)9-5/h1-3,11H,8H2,(H2,9,10,12) |
InChI-Schlüssel |
KWLSEXHOWWDJDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NN)NC(=S)N2 |
Synonyme |
2-Benzimidazolethiol,5(or6)-hydrazino-(6CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole. This intermediate is then further reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding benzimidazole derivative.
Wissenschaftliche Forschungsanwendungen
5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Wirkmechanismus
The mechanism of action of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with biological targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of specific metabolic processes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione include:
2-Mercaptobenzimidazole: Known for its use as a corrosion inhibitor and in pharmaceuticals.
Benzimidazole-2-thione derivatives: These compounds share similar pharmacological properties but may differ in their specific applications and efficacy. The uniqueness of 5-Hydrazinyl-1,3-dihydrobenzimidazole-2-thione lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
